4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one
Description
IUPAC Nomenclature & Structural Descriptor Systematics
The IUPAC name 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one follows systematic rules for heterocyclic compounds. The parent structure is quinolin-2(1H)-one , a bicyclic system comprising a benzene ring fused to a pyridin-2-one moiety. Substituents are numbered and prioritized based on their positions and functional group hierarchy:
- Position 4 : A 5-chloro-2-hydroxyphenyl group.
- Position 3 : A 2-hydroxyethyl chain.
- Position 6 : A trifluoromethyl group.
The numbering starts at the pyridinone nitrogen (position 1), proceeds clockwise around the fused ring system, and prioritizes substituents according to the Cahn-Ingold-Prelog rules (Figure 1). The hydroxyl (-OH) and chloro (-Cl) groups on the phenyl ring at position 4 are assigned locants 2 and 5, respectively, reflecting their relative positions on the aromatic ring.
Structural Descriptors :
Systematic vs. Trivial Nomenclature in Heterocyclic Quinolinones
Heterocyclic quinolinones often exhibit dual nomenclature systems:
| Nomenclature Type | Example | Advantages |
|---|---|---|
| Systematic IUPAC | This compound | Unambiguous; specifies substituent positions and hierarchy. |
| Trivial/Common | BMS-223131 | Concise; used in pharmacological contexts. |
The systematic name adheres to Hantzsch-Widman principles for heterocycles, which mandate explicit numbering and substituent prioritization. In contrast, the trivial name BMS-223131 reflects its developmental code in medicinal chemistry, omitting structural details but enabling brevity in research literature.
CAS Registry Number & Cross-Referenced Database Identifiers
This compound is uniquely identified across chemical databases:
These identifiers facilitate interoperability in drug discovery pipelines and regulatory documentation. For instance, the CAS 275375-69-4 links to pharmacokinetic data in PubChem, while CHEMBL222460 connects to target interaction studies in ChEMBL.
Properties
CAS No. |
275375-69-4 |
|---|---|
Molecular Formula |
C18H13ClF3NO3 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13ClF3NO3/c19-10-2-4-15(25)13(8-10)16-11(5-6-24)17(26)23-14-3-1-9(7-12(14)16)18(20,21)22/h1-4,7-8,24-25H,5-6H2,(H,23,26) |
InChI Key |
QESHSZWKJULSAR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=O)N2)CCO)C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=O)N2)CCO)C3=C(C=CC(=C3)Cl)O |
Synonyms |
4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-quinolin-2(1H)-one BMS 223131 BMS-223131 BMS223131 |
Origin of Product |
United States |
Preparation Methods
Synthesis of [Carboxyl-14C]Benzoic Acid Methyl Ester Intermediate
The radiosynthesis begins with the preparation of 5-chloro-2-methoxymethoxy-[carboxyl-14C]benzoic acid methyl ester ([14C]-3). Barium [14C]carbonate is converted to [14C]methyl iodide via a Grignard reaction, followed by esterification with 5-chloro-2-methoxymethoxybenzoic acid. The MOM group safeguards the phenolic hydroxyl during subsequent lithiation.
Reaction Conditions:
Ortho-Lithiation and Benzophenone Formation
The lithiated intermediate of 2 reacts with [14C]-3 to form the protected benzophenone [14C]-4. The pivaloyl group on 2 directs lithiation to the ortho position relative to the trifluoromethyl group, enabling regioselective coupling (Scheme 1).
Mechanistic Insights:
Friedlander Quinoline Synthesis
The quinoline core is assembled via a base-catalyzed condensation between (2-amino-5-trifluoromethylphenyl)-(5-chloro-2-methoxymethoxyphenyl)-[14C]methanone ([14C]-5) and γ-butyrolactone. This one-pot reaction proceeds through:
-
Knoevenagel Condensation: Formation of an α,β-unsaturated ketone.
-
Cyclodehydration: Intramolecular attack by the amine to form the quinoline ring.
Optimization Challenges:
Deprotection and Final Isolation
The MOM-protected quinoline ([14C]-6) undergoes acidic hydrolysis (6 M HCl, reflux) to yield [14C]XEN-D0401. Critical parameters include:
-
Reaction Time: 4 hours to avoid side reactions.
-
Purification: Reverse-phase HPLC (C18 column, methanol/water gradient).
Analytical Characterization and Quality Control
Table 1: Physicochemical Properties of [14C]XEN-D0401
| Property | Value | Method |
|---|---|---|
| Radiochemical Purity | >97% | HPLC (radio-detector) |
| Specific Activity | 55 mCi/mmol | Liquid Scintillation |
| Molecular Weight | 413.8 g/mol | HRMS |
Key Observations:
-
The trifluoromethyl group introduces significant electron-withdrawing effects, confirmed by 19F NMR (δ −62.3 ppm).
-
IR spectroscopy verifies the lactam carbonyl stretch at 1685 cm⁻¹.
Comparative Analysis of Synthetic Routes
While the carbon-14 route is optimized for isotopic labeling, non-radioactive synthesis follows analogous steps using unlabeled precursors. Alternative approaches explored in patents include:
Direct Cyclization Methods:
Limitations:
-
Lower yields (38–45%) due to competing side reactions.
Industrial-Scale Production Considerations
Critical Parameters:
-
Cost Efficiency: Barium [14C]carbonate accounts for 60% of material costs.
-
Safety Protocols: Shielding and remote handling for high-activity intermediates.
-
Waste Management: Solvent recovery systems reduce environmental impact.
Table 2: Scale-Up Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Radiolytic Degradation | Low-temperature storage (−20°C) |
| Isomerization | Strict pH control (pH 6–7) |
Chemical Reactions Analysis
BMS-223131 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Properties
Mechanism of Action
BMS-223131 acts as an opener of large conductance calcium-activated potassium (maxi-K) channels. This mechanism is critical in modulating smooth muscle contraction and relaxation, which is particularly relevant in the gastrointestinal tract. The opening of these channels leads to hyperpolarization of the smooth muscle cells, resulting in decreased contractility and increased motility in the intestines .
Gastrointestinal Motility Studies
BMS-223131 has been extensively studied for its effects on colonic motility. In a notable study, it was administered to rats to evaluate its impact on normal and stress-aggravated colonic motility. The results indicated that BMS-223131 significantly reduced fecal output, suggesting a decrease in colonic motility under both normal and stress conditions . This finding highlights its potential for managing gastrointestinal disorders characterized by hypermotility.
Visceral Pain Management
In addition to its effects on motility, BMS-223131 has been investigated for its role in visceral nociception—the sensation of pain originating from the internal organs. The compound was shown to attenuate pain responses triggered by colonic distension, indicating its potential utility in treating conditions like irritable bowel syndrome (IBS) where visceral hypersensitivity is prevalent .
Case Studies
Mechanism of Action
BMS-223131 exerts its effects by opening large conductance calcium-activated potassium (maxi-K) channels. This action leads to hyperpolarization of the cell membrane, reducing cellular excitability and modulating various physiological processes. The molecular targets of BMS-223131 include the alpha subunit of the maxi-K channel, which is responsible for the channel’s conductance properties. The compound’s ability to open these channels is mediated through its interaction with specific binding sites on the channel protein .
Comparison with Similar Compounds
BMS-223131 is unique among potassium channel openers due to its high selectivity and potency for maxi-K channels. Similar compounds include:
NS1619: Another maxi-K channel opener, but with lower selectivity and potency compared to BMS-223131.
Iberiotoxin: A peptide toxin that blocks maxi-K channels, used as a tool to study the physiological roles of these channels.
Penitrem A: A mycotoxin that inhibits maxi-K channels, providing insights into the channel’s function and regulation.
BMS-223131 stands out due to its specific chemical structure, which confers high selectivity and efficacy in modulating maxi-K channels, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
The compound 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C16H14ClF3N2O2
- Molecular Weight: 364.74 g/mol
Structural Features
- Chloro Group: The presence of a chlorine atom at the 5-position of the phenyl ring may enhance lipophilicity and biological activity.
- Trifluoromethyl Group: The trifluoromethyl group is known to influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.
- Hydroxyethyl Substituent: This moiety may contribute to the compound's solubility and pharmacokinetic properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoline derivatives, including this compound. A significant focus has been on their ability to induce apoptosis in cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Xia et al. (2022) | A375 (melanoma) | 4.2 | Induction of apoptosis |
| Fan et al. (2022) | A549 (lung cancer) | 0.71 | Autophagy induction without apoptosis |
These findings suggest that the compound may exhibit selective cytotoxicity against various cancer cell lines, which is critical for developing effective cancer therapies.
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties. The compound's structural features may play a role in inhibiting inflammatory pathways.
- Mechanism of Action: Potential inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Model Systems Used: In vitro assays using macrophage cell lines treated with lipopolysaccharides (LPS) to induce inflammation.
Antimicrobial Activity
The antimicrobial effects of quinoline derivatives have been documented, with some studies indicating efficacy against various bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Study 1: Antitumor Efficacy in Preclinical Models
A study conducted by Wang et al. evaluated the antitumor efficacy of this compound in vivo using a xenograft model of breast cancer. The results indicated:
- Tumor Growth Inhibition: The compound reduced tumor volume by approximately 60% compared to control groups.
- Survival Rate Improvement: Treated animals showed a significant increase in survival rates, suggesting potential for clinical application.
Case Study 2: Safety Profile Assessment
In a toxicity study, the compound was administered to rodents at varying doses. Key findings included:
- No Significant Toxicity: Up to a dose of 100 mg/kg, no adverse effects were observed.
- Biochemical Parameters: Liver and kidney function tests remained within normal ranges, indicating a favorable safety profile.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one?
- Methodology :
- Use a multi-step synthesis starting with a quinolin-2(1H)-one core. Introduce substituents via nucleophilic aromatic substitution (for chloro and trifluoromethyl groups) and alkylation (for hydroxyethyl groups).
- Employ condensation reactions under basic conditions (e.g., KOH in MeOH/H₂O) for coupling aromatic moieties, as demonstrated in similar quinolinone hybrids .
- Purify intermediates via column chromatography and final products via recrystallization (DMF/water systems are effective for hydroxy-containing derivatives) .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Methodology :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
- NMR spectroscopy : Assign peaks using - and -NMR in DMSO-d₆. Key signals include:
- Hydroxyl protons (δ 10.0–12.0 ppm, broad) .
- Trifluoromethyl splitting patterns (δ -60 to -70 ppm in -NMR) .
- IR spectroscopy : Identify carbonyl (C=O stretch at ~1660 cm⁻¹) and hydroxyl groups (O–H stretch at ~3300 cm⁻¹) .
Q. What are the critical considerations for solubility and stability in experimental protocols?
- Methodology :
- Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and in ethanol/water mixtures for crystallization.
- Assess photostability under UV-Vis light and thermal stability via thermogravimetric analysis (TGA). Adjust storage conditions to avoid decomposition (e.g., dark, 4°C) .
Advanced Research Questions
Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for biological targets?
- Methodology :
- Variation of substituents : Synthesize analogs with modified hydroxyethyl chains (e.g., replacing -CH₂CH₂OH with -CH₂CF₃) to study hydrophilicity impacts.
- Biological assays : Test inhibition of kinases (e.g., sphingosine kinases) using ATP-binding assays. Compare IC₅₀ values across analogs to identify critical substituents .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with experimental IC₅₀ data .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response normalization : Use standardized cell lines (e.g., HEK293 for kinase assays) and control for batch-to-buffer variations (e.g., ATP concentration).
- Statistical rigor : Apply split-plot designs with four replicates per condition to account for variability in biological systems .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and adjust for confounding factors (e.g., solvent effects) .
Q. How should researchers optimize in vivo pharmacokinetic studies for this compound?
- Methodology :
- Formulation : Use PEG-based nanoemulsions to enhance bioavailability of the hydrophobic quinolinone core.
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models via LC-MS/MS. Monitor metabolites (e.g., glucuronidated derivatives) .
- Toxicology screening : Assess liver/kidney function markers (ALT, creatinine) after 14-day repeated dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
